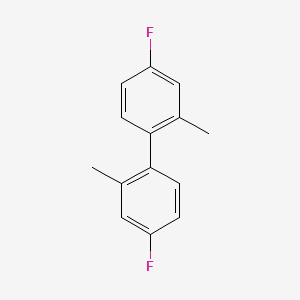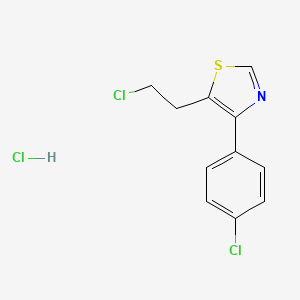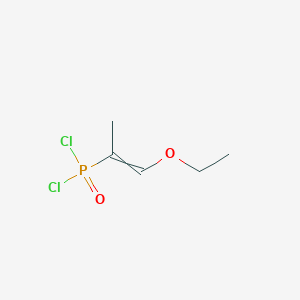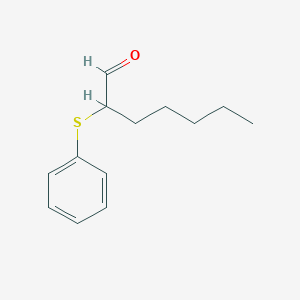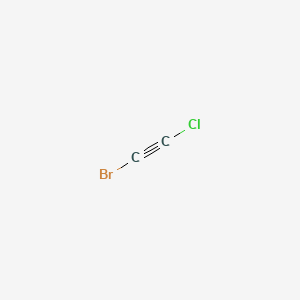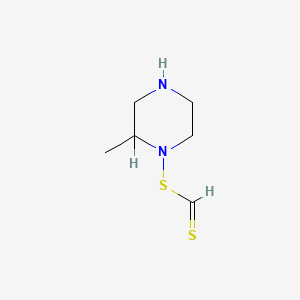
Rubidium stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium stearate is a chemical compound composed of rubidium, an alkali metal, and stearic acid, a long-chain fatty acid. It is represented by the chemical formula Rb(C18H35O2). This compound is a type of metal soap, which is commonly used in various industrial applications due to its unique properties, such as its ability to act as a surfactant and its high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium stearate can be synthesized through the reaction of rubidium hydroxide (RbOH) with stearic acid (C18H36O2). The reaction typically occurs in an aqueous medium and involves heating to facilitate the formation of the stearate salt. The general reaction is as follows: [ \text{RbOH} + \text{C18H36O2} \rightarrow \text{Rb(C18H35O2)} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing stearic acid with rubidium carbonate (Rb2CO3) or rubidium hydroxide. The process involves mixing the reactants in a controlled environment, followed by purification steps to obtain the pure compound. The reaction with rubidium carbonate can be represented as: [ \text{Rb2CO3} + 2\text{C18H36O2} \rightarrow 2\text{Rb(C18H35O2)} + \text{H2O} + \text{CO2} ]
Chemical Reactions Analysis
Types of Reactions: Rubidium stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rubidium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield rubidium metal and stearic acid.
Substitution: this compound can participate in substitution reactions where the stearate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or metals like sodium.
Substitution: Involves reagents like halogens or other alkylating agents under controlled conditions.
Major Products Formed:
Oxidation: Rubidium oxide (Rb2O) and carbon dioxide (CO2).
Reduction: Rubidium metal (Rb) and stearic acid (C18H36O2).
Substitution: Various rubidium salts depending on the substituent used.
Scientific Research Applications
Rubidium stearate has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of lubricants, cosmetics, and as an anti-static agent in plastics.
Mechanism of Action
Rubidium stearate can be compared with other metal stearates, such as sodium stearate, potassium stearate, and lithium stearate. While all these compounds share similar surfactant properties, this compound is unique due to the specific reactivity and properties of rubidium. For instance, this compound has a higher reactivity compared to sodium and potassium stearates, making it more effective in certain catalytic applications.
Comparison with Similar Compounds
- Sodium stearate (Na(C18H35O2))
- Potassium stearate (K(C18H35O2))
- Lithium stearate (Li(C18H35O2))
- Cesium stearate (Cs(C18H35O2))
Rubidium stearate stands out due to its unique combination of properties derived from rubidium, making it valuable in specialized applications where other metal stearates may not be as effective.
Properties
CAS No. |
26121-36-8 |
|---|---|
Molecular Formula |
C18H35O2Rb |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
octadecanoate;rubidium(1+) |
InChI |
InChI=1S/C18H36O2.Rb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
USOBAEKTKQOMPV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


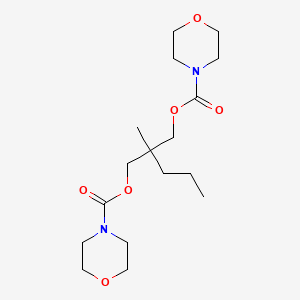
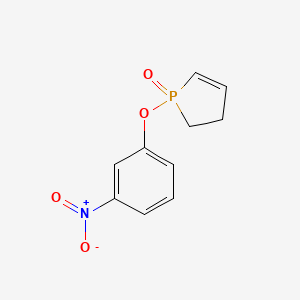
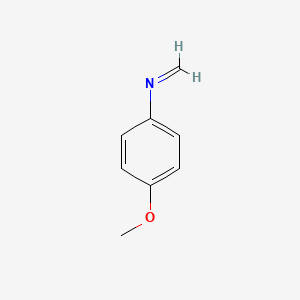
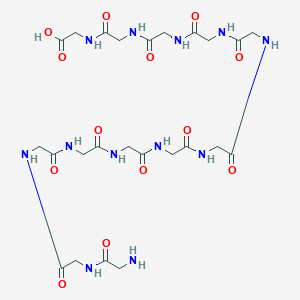
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
